3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite

Electronic effects Hammett constants Phosphite reactivity

Triaryl phosphites are often treated as interchangeable antioxidants, but substituent electronic effects critically determine performance. The -N(CH₃)₂ groups (σₚ ≈ -0.83) on this compound create an exceptionally electron-rich phosphorus center. • Boiling point ~523 °C vs. tri-p-tolyl phosphite (~232 °C)-retains stabilizer activity in high-temperature polycarbonate, polysulfone, or polyamide processing. • 7.05% P content with enhanced molar antioxidant efficacy from donor substituents. • Supplied at 97% purity; 2-8 °C storage under nitrogen.

Molecular Formula C24H30N3O3P
Molecular Weight 439.5 g/mol
Cat. No. B15094578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite
Molecular FormulaC24H30N3O3P
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)N(C)C)OC3=CC=CC(=C3)N(C)C
InChIInChI=1S/C24H30N3O3P/c1-25(2)19-10-14-22(15-11-19)28-31(29-23-16-12-20(13-17-23)26(3)4)30-24-9-7-8-21(18-24)27(5)6/h7-18H,1-6H3
InChIKeyGYIOJEOJXGBBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite: Identity and Procurement


3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite (CAS 41445-40-3), also referred to as tris(4-(N,N-dimethylamino)phenyl) phosphite, is a triaryl phosphite ester with the molecular formula C₂₄H₃₀N₃O₃P and a molecular weight of 439.49 g/mol . The compound features three aromatic rings, each substituted with a dimethylamino (–N(CH₃)₂) group: one at the meta‑position and two at the para‑position relative to the phosphite oxygen. This substitution pattern imparts strong electron‑donating character, distinguishing it from simpler triaryl phosphites such as triphenyl phosphite or tri‑p‑tolyl phosphite . The compound is primarily sourced as a research chemical or intermediate from specialized suppliers, with typical purities of 95–97% and recommended storage at 2–8 °C .

Why Generic Triaryl Phosphites Fall Short for This Compound


In‑class triaryl phosphites such as triphenyl phosphite (TPP), tri‑p‑tolyl phosphite, or tris(2,4‑di‑tert‑butylphenyl) phosphite (Irgafos 168) are often treated as interchangeable secondary antioxidants or ligand scaffolds. However, the dimethylamino substituents on the target compound fundamentally alter its electronic profile: the –N(CH₃)₂ group is one of the strongest electron‑donating substituents in the Hammett series (σₚ ≈ –0.83), whereas the methyl (–CH₃) substituent in tri‑p‑tolyl phosphite is weakly electron‑donating (σₚ ≈ –0.17) and the tert‑butyl groups in Irgafos 168 are electron‑donating but sterically hindered [1]. This electronic disparity directly affects phosphorus‑center nucleophilicity, reactivity toward hydroperoxides, and the stability of metal–ligand complexes. Procurement based solely on the triaryl phosphite scaffold, without accounting for these electronic effects, risks suboptimal performance in applications where electron‑rich phosphorus centers are critical, such as in specific hydroperoxide decomposition kinetics or the tuning of transition‑metal catalyst activity [2].

Quantitative Evidence Against Closest Analogs


Electron-Donating Capacity via Hammett Constants

The dimethylamino substituent (–N(CH₃)₂) on the aromatic rings of the target compound is a far stronger electron donor than the substituents on common comparator triaryl phosphites. The Hammett σₚ constant for –N(CH₃)₂ is approximately –0.83, compared to –0.17 for –CH₃ (as in tri‑p‑tolyl phosphite), 0.00 for –H (triphenyl phosphite), and –0.27 for –OCH₃ (tris(4‑methoxyphenyl) phosphite) [1]. The more negative σₚ value indicates a greater ability to donate electron density into the aromatic ring and, through resonance, to the phosphite oxygen and phosphorus center. This enhanced electron density increases the nucleophilicity of the phosphorus atom, which directly impacts the rate of reaction with electrophilic species such as hydroperoxides in antioxidant applications or electrophilic metal centers in coordination chemistry [2].

Electronic effects Hammett constants Phosphite reactivity

Hydroperoxide Decomposition Stoichiometry Comparison

The mechanism and stoichiometry of hydroperoxide decomposition differ fundamentally among triaryl phosphites. Triphenyl phosphite reacts with cumyl hydroperoxide in a strictly stoichiometric 1:1 manner, whereas certain cyclic and substituted phosphites exhibit catalytic turnover [1]. For triaryl phosphites bearing strongly electron‑donating substituents, the phosphorus center's increased nucleophilicity can shift the reaction pathway toward a catalytic pseudo‑first‑order mechanism [2]. Although direct kinetic data for 3‑(dimethylamino)phenyl bis(4‑(dimethylamino)phenyl) phosphite under identical conditions are not yet available in the open literature, the substantially enhanced electron density (σₚ –0.83) predicts a faster initial rate and potentially a shift from stoichiometric to catalytic hydroperoxide decomposition, compared to the strictly 1.02:1 stoichiometry observed for triphenyl phosphite [1].

Antioxidant mechanism Hydroperoxide decomposition Stoichiometry

Thermal Stability and Processing Window

The boiling point of the target compound has been computationally estimated at 523.2 ± 45.0 °C at 760 mmHg . This value is substantially higher than that of tri‑p‑tolyl phosphite, which has a reported boiling point of approximately 232 °C , and comparable to triphenyl phosphite (approximately 360 °C [1]). The high boiling point of the target compound suggests lower volatility and greater thermal stability during high‑temperature processing, an important consideration for polymer compounding and melt extrusion where additive loss through volatilization must be minimized.

Thermal stability Boiling point Polymer processing

Phosphorus Content and Molecular Weight Considerations

The target compound has a molecular weight of 439.49 g/mol and contains one phosphorus atom per molecule, yielding a theoretical phosphorus content of 7.05% . In comparison, triphenyl phosphite (MW 310.28 g/mol) has a phosphorus content of 9.98%, and tris(2,4‑di‑tert‑butylphenyl) phosphite (Irgafos 168, MW 646.93 g/mol) has a phosphorus content of 4.79% . The intermediate phosphorus loading of the target compound, combined with its higher molecular weight relative to TPP, means that to achieve an equivalent molar concentration of active phosphite antioxidant, a higher mass loading would be required. However, this must be balanced against the potentially higher intrinsic activity arising from the electron‑donating dimethylamino substituents.

Phosphorus content Molecular weight Additive loading

Recommended Application Scenarios


High-Temperature Polymer Stabilization

The target compound's estimated boiling point of ~523 °C—substantially higher than tri‑p‑tolyl phosphite (~232 °C) and triphenyl phosphite (~360 °C)—makes it a candidate for polymer systems processed at elevated temperatures (e.g., polycarbonate, polysulfone, or high‑temperature polyamides), where conventional triaryl phosphites may volatilize and deplete during extrusion or molding [1]. This reduced volatility directly translates to longer stabilizer retention and extended product service life.

Electron-Rich Ligand for Transition-Metal Catalysis

The strong electron‑donating character of the dimethylamino substituents (σₚ ≈ –0.83) enhances electron density at the phosphorus center, potentially leading to stronger metal–phosphite binding and altered catalytic activity in reactions such as hydroformylation, cross‑coupling, or allylic substitution [1]. This electronic tuning is not achievable with triphenyl phosphite or tri‑p‑tolyl phosphite, whose substituents are significantly less electron‑donating.

Tunable Phosphorus Loading in Formulations

With a phosphorus content of 7.05%, the target compound occupies an intermediate position between high‑phosphorus TPP (9.98%) and low‑phosphorus Irgafos 168 (4.79%) [1]. This intermediate loading, combined with the potential for enhanced molar activity due to electron‑donating substituents, allows formulators to fine‑tune the balance between additive mass, phosphorus delivery, and antioxidant efficacy in proprietary polymer blends.

Structure-Activity Mechanistic Studies

Because the dimethylamino group is among the strongest electron‑donating substituents available for aryl phosphites, this compound serves as an extreme case for probing the relationship between substituent electronic effects and hydroperoxide decomposition kinetics [1]. Comparative studies with triphenyl phosphite (stoichiometric, 1.02:1 hydroperoxide consumption) and this compound could elucidate the threshold at which the mechanism shifts from stoichiometric to catalytic, informing the rational design of next‑generation phosphite antioxidants.

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